4-isopropyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cascade reactions or multicomponent reactions. For instance, a general approach for synthesizing 3H-pyrazolo[3,4-c]isoquinolines involves cascade imination/intramolecular decarboxylative coupling, which requires a Pd-Cu bimetallic system for pyrazole-based substrates to achieve superior yields . Similarly, the synthesis of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline is achieved through a process that has been characterized by various spectroscopic methods, indicating the potential for diverse pyrazoline systems . Moreover, the synthesis of pyrazolines and isoxazoles carrying a 4-methylthiophenyl moiety has been reported, which involves reactions with aryl aldehydes through α, β-unsaturated ketones, demonstrating the versatility of pyrazole chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using experimental techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR). For example, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized to crystallize in the monoclinic space group, with its molecular geometry confirmed by density functional theory (DFT) calculations . Similarly, the structure of 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline has been investigated, revealing that it crystallizes in the triclinic system .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, 4-isopropylidene-1-aryl-3-methyl-2-pyrazolin-5-ones exhibit different reactivity patterns depending on the reagents used. They fail to yield conjugate addition products with thiols or piperidine due to steric hindrance but can react with hydrazine derivatives to give 1-aryl-3-methyl-2-pyrazolin-5-ones and isopropyl-hydrazones . Additionally, the synthesis of 4-(3-aminopropyl) pyrazole, an affinity ligand for alcohol dehydrogenase purification, demonstrates the functionalization of pyrazole derivatives for biochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The crystalline form, space group, and cell parameters can influence the material's properties and its potential applications. For example, the compound 1-formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline not only has a defined crystalline structure but also shows promising antimicrobial activity . Theoretical calculations, such as DFT, provide insights into the electronic structure, which is crucial for understanding the reactivity and stability of these compounds .
Scientific Research Applications
Asymmetric Synthesis
4-Isopropyl-1H-pyrazole derivatives have been utilized in asymmetric synthesis. For instance, 4R-methyl-7R-isopropyl-4,5,6,7-tetrahydro-indazole, a related compound, was used to prepare ligands for palladium-catalyzed reactions, leading to products with high enantiomeric excess, demonstrating its utility in asymmetric synthesis (Bovens, Togni, & Venanzi, 1993).
Drug Discovery and Molecular Docking
4-Isopropyl-1H-pyrazole derivatives are significant in drug discovery. A study on novel pyrazoles, including 4-isopropyl variants, showed anti-inflammatory and anti-breast cancer properties. These compounds demonstrated excellent COX-2 inhibition and HRBC membrane stabilization properties, essential for their potential as anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Microwave-Promoted Synthesis
The microwave-promoted Suzuki cross-coupling method has been developed for the synthesis of 4-substituted-arylpyrazole, which includes 4-isopropyl derivatives. This method offers advantages like mild reaction conditions and high yield, highlighting the versatility of 4-isopropyl-1H-pyrazole in synthetic chemistry (Cheng, Wu, Han, & Yang, 2014).
Chiral Pyrazoles in Catalysis
Chiral 4-isopropyl-1H-pyrazoles have been synthesized and evaluated for potential applications as chiral auxiliaries or catalysts. Their structural characteristics can induce significant effects in asymmetric catalysis (Kashima, Miwa, Shibata, & Nakazono, 2002).
Solid-State Structure Analysis
Studies on the solid-state structure of N-unsubstituted pyrazoles, including 5-isopropyl-3-phenyl-1H-pyrazole, have been conducted using X-ray crystallography and NMR. This research is crucial for understanding the structural properties of 4-isopropyl-1H-pyrazole derivatives (Claramunt et al., 2006).
Building Blocks in Organic Synthesis
4-Isopropyl-1H-pyrazole derivatives serve as valuable building blocks in organic synthesis. For example, 4- and 5-iodinated pyrazole derivatives have been prepared, showcasing the pyrazole nucleus's significance in CropScience and oncology research (Guillou, Bonhomme, Ermolenko, & Janin, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
4-propan-2-yl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBISZHWMJNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602079 | |
Record name | 4-(Propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-1H-pyrazole | |
CAS RN |
13753-53-2 | |
Record name | 4-(Propan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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